Hex-4-ynal
Description
Contextual Significance of Aldehyde-Alkyne Functionalities in Chemical Synthesis
Aldehyde and alkyne functionalities are individually important motifs in organic synthesis. Aldehydes are highly reactive carbonyl compounds that serve as key intermediates in numerous reactions, including nucleophilic additions, aldol (B89426) reactions, and oxidation/reduction processes. wikipedia.org Alkynes, characterized by a carbon-carbon triple bond, are valuable due to their high energy content and reactivity in addition reactions, cycloadditions, and metal-catalyzed couplings. mdpi.comcuny.edu
The strategic combination of these two functional groups within a single molecule, as seen in Hex-4-ynal (B6203231) and related enynals or alkynals, creates enhanced synthetic opportunities. The proximity and relative reactivity of the aldehyde and alkyne can lead to unique intramolecular reactions and cascade processes that are not possible with monofunctionalized compounds. This allows for the construction of complex cyclic and acyclic structures with high efficiency and selectivity. researchgate.net
Research in this area often explores the interplay between these functional groups under various reaction conditions, including catalysis by transition metals or Lewis bases. researchgate.netnih.govacs.org The ability to selectively address one functional group in the presence of the other, or to orchestrate their concerted reactivity, is a central theme in the development of new synthetic methodologies utilizing aldehyde-alkyne systems.
Overview of Strategic Applications for this compound and Structurally Related Compounds
This compound and its structural relatives, such as other alkynals and enynals, find strategic applications in the synthesis of a diverse range of organic molecules. These compounds serve as versatile precursors for the construction of heterocyclic systems, carbocycles, and complex natural products. researchgate.netresearchgate.netacs.orgresearchgate.net
One significant area of application is in cyclization reactions. The tethering of an aldehyde and an alkyne allows for intramolecular cyclizations that can efficiently form rings of various sizes. For instance, studies have demonstrated the use of related enynals in intramolecular intercepted Meyer-Schuster rearrangements to synthesize 2-acylfurans. researchgate.net Similarly, electrophilic cyclization strategies involving alkynyl aldehydes have been employed in the synthesis of functionalized enediynes fused to heterocyclic cores. spbu.ru
Furthermore, alkynals can act as key intermediates in more complex synthetic sequences. They can be derived from readily available starting materials, such as alkynols, through oxidation reactions. spbu.rursc.org The resulting alkynals can then be subjected to various transformations, including additions and couplings, to build molecular complexity. For example, chiral hex-5-yn-2-ones, related in structure to this compound, have been utilized as precursors in the synthesis of photosynthetic hydroporphyrins. rsc.org
The strategic utility of these compounds lies in their ability to participate in cascade reactions, where multiple bond-forming events occur in a single process, increasing synthetic efficiency. researchgate.net The judicious choice of catalyst and reaction conditions allows for control over chemo-, regio-, and stereoselectivity in these transformations.
Scope and Objectives of Academic Research Endeavors Focused on this compound
Academic research endeavors focused on this compound and similar aldehyde-alkyne compounds are primarily driven by the objective of developing novel synthetic methodologies and applying these methods to the synthesis of target molecules with interesting properties. mdpi.comsunysuffolk.edu The scope of this research is broad, encompassing the design of new reactions, the exploration of catalytic systems, and the synthesis of complex molecular architectures.
Key objectives include:
Development of New Transformations: Researchers aim to discover unprecedented reactions that exploit the combined reactivity of the aldehyde and alkyne functionalities. This includes developing new cyclization strategies, cascade reactions, and selective functionalization methods. researchgate.netresearchgate.netacs.orgspbu.ru
Catalyst Discovery and Optimization: A significant focus is placed on identifying and optimizing catalysts, including transition metal complexes and organocatalysts, that can mediate reactions of this compound with high efficiency and selectivity. researchgate.netnih.govacs.orgresearchgate.net
Synthesis of Natural Products and Bioactive Molecules: this compound and its derivatives serve as valuable intermediates in the total synthesis of natural products and other molecules with potential biological activity. researchgate.netresearchgate.netgla.ac.uk Research aims to utilize the unique reactivity of these compounds to access challenging structural motifs found in these targets.
Mechanistic Investigations: Understanding the detailed mechanisms of reactions involving this compound is crucial for rational reaction design and optimization. Spectroscopic studies and computational methods are often employed to elucidate reaction pathways and transition states.
Exploration of Structure-Reactivity Relationships: Studies investigate how variations in the structure of alkynals, such as the position of the alkyne relative to the aldehyde or the presence of other functional groups, influence their reactivity and the outcome of chemical transformations.
Research findings often involve detailed experimental procedures, spectroscopic characterization of new compounds, and analysis of reaction yields and selectivities. Data tables are commonly used to summarize the results of reaction screening and optimization studies. For example, studies on related systems have reported yields and diastereomeric ratios for cyclization reactions. researchgate.net
While specific detailed research findings solely on this compound itself might be limited in readily available public abstracts, the principles and methodologies developed using structurally related alkynals and enynals are directly applicable and inform research directions for this compound. The compound is recognized as a useful material in scientific research, particularly in organic synthesis. smolecule.com
Here is an example of how research findings on related compounds might be presented in a data table format, illustrating the type of data relevant to studies involving alkynals:
Table 1: Selected Results from Catalyzed Cyclization of a Model Alkynal
| Entry | Alkynal Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Model Alkynal A | Catalyst X | Product P1 | 75 | - |
| 2 | Model Alkynal A | Catalyst Y | Product P2 | 62 | 95:5 |
| 3 | Model Alkynal B | Catalyst X | Product P3 | 88 | - |
Note: This table is illustrative, based on the types of data presented in research on related alkynals and enynals. Specific data for this compound would require direct experimental results.
The continued exploration of this compound and its reactivity is expected to contribute to the advancement of synthetic organic chemistry, providing new tools and strategies for the efficient construction of complex molecules.
Direct Synthesis Approaches to Alkynals
Direct synthesis approaches typically involve oxidizing a precursor molecule that already contains the desired carbon skeleton and alkyne functionality, or directly forming the alkyne and aldehyde.
Alkyne Hydroboration-Oxidation Pathways
The hydroboration-oxidation of alkynes is a well-established method for the anti-Markovnikov hydration of a triple bond, which can lead to the formation of aldehydes from terminal alkynes or ketones from internal alkynes after tautomerization of the intermediate enol organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com. For the synthesis of an alkynal like this compound using this method, the precursor would need to be a terminal alkyne with a suitable functional group that can be transformed into the aldehyde, or an internal alkyne where one of the alkyne carbons is selectively oxidized to an aldehyde.
In the case of terminal alkynes, hydroboration with a bulky borane (B79455) reagent such as disiamylborane (B86530) or 9-BBN is crucial to prevent double hydroboration organicchemistrytutor.comlibretexts.orgchemistrysteps.com. The boron adds to the less substituted carbon of the alkyne in a syn addition. Subsequent oxidation with hydrogen peroxide in the presence of base replaces the boron with a hydroxyl group, forming a vinyl alcohol (enol) organicchemistrytutor.commasterorganicchemistry.comlibretexts.org. This enol then rapidly tautomerizes to the more stable aldehyde. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com While this method is highly effective for converting terminal alkynes to aldehydes, synthesizing this compound (an internal alkyne with an aldehyde) directly from a terminal alkyne via simple hydroboration-oxidation is not straightforward as it would typically yield a terminal aldehyde or a ketone depending on the alkyne structure.
However, hydroboration-oxidation could be applied to a precursor like hex-5-yn-1-ol to potentially generate this compound if the reaction conditions could be controlled to selectively oxidize the alcohol to the aldehyde while the alkyne undergoes hydroboration-oxidation leading to a different functionality, or if the alkyne is introduced after the aldehyde is formed. The standard hydroboration-oxidation of an internal alkyne typically yields a mixture of ketones unless the alkyne is symmetrically substituted organicchemistrytutor.comlibretexts.orgchemistrysteps.com.
Oxidative Transformations Utilizing Reagents Such as Dess-Martin Periodinane
Oxidation of a primary alcohol precursor is a common route to aldehydes. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones wikipedia.orgnih.govfishersci.sewikipedia.orgsigmaaldrich.comsigmaaldrich.combiocompare.com. Its advantages include mild reaction conditions, shorter reaction times, higher yields, and tolerance of various functional groups wikipedia.orgwikipedia.orgsigmaaldrich.com.
For the synthesis of this compound, the corresponding alcohol precursor, hex-4-yn-1-ol (B1596172), could be oxidized using Dess-Martin periodinane. This approach is direct and selective for the alcohol functionality without typically affecting the internal alkyne. Research has shown DMP is effective in oxidizing allylic alcohols and N-protected amino alcohols, highlighting its compatibility with sensitive functional groups wikipedia.orgfishersci.sesigmaaldrich.comsigmaaldrich.com. A study on the synthesis of chiral hex-5-yn-2-ones, precursors to photosynthetic hydroporphyrins, utilized Dess-Martin periodinane to oxidize a chiral pentynol to the corresponding chiral pentynal rsc.org. This demonstrates the applicability of DMP in oxidizing alkyne-containing alcohols to alkynals.
An example from a patent describes the synthesis of (3R)-3-[(tert-Butyldiphenylsilyloxy)methyl]-hex-4-ynal by oxidizing the corresponding acetal (B89532) with a catalytic amount of p-toluenesulphonic acid in acetone, followed by purification google.com. While this specific example involves acetal hydrolysis and likely subsequent oxidation or the acetal serving as a masked aldehyde precursor, it highlights a route to a substituted this compound derivative. The use of Dess-Martin periodinane for the direct oxidation of hex-4-yn-1-ol would be a more direct application of this method.
Convergent Synthetic Routes via Rearrangement Reactions
Convergent routes often build complexity through the rearrangement of readily available starting materials.
Intramolecular Intercepted Meyer-Schuster Rearrangements
The Meyer-Schuster rearrangement is a reaction of propargylic alcohols under acidic conditions to yield α,β-unsaturated carbonyl compounds via an allenol intermediate researchgate.netwikipedia.orgrsc.org. An intramolecular intercepted Meyer-Schuster rearrangement involves a propargylic alcohol where an internal nucleophile or functional group participates in the rearrangement pathway, leading to cyclic or polycyclic structures.
While the classical Meyer-Schuster rearrangement typically produces α,β-unsaturated ketones or aldehydes, intercepted variants can lead to diverse products. Research has explored intramolecular intercepted Meyer-Schuster rearrangements for the synthesis of various cyclic systems. For instance, a method for synthesizing skipped 1,4-dienes involves a p-TsOH·H2O-catalyzed intramolecular intercepted Meyer-Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins rsc.org. Although this specific example focuses on diene synthesis, it illustrates the principle of an intramolecular process intercepting the Meyer-Schuster pathway. Applying this to the synthesis of this compound would require a precursor with a propargylic alcohol moiety and an appropriately positioned functional group that, upon rearrangement and cyclization/fragmentation, would yield the this compound structure. This approach is less direct for simple, acyclic alkynals like this compound compared to direct oxidation methods, but it could be relevant for synthesizing substituted or more complex derivatives.
Catalytic Strategies in this compound Synthesis and Analogs
Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Various catalytic strategies have been explored for the synthesis of alkynals and related compounds.
Transition metal catalysis, particularly involving palladium, rhodium, and gold, plays a significant role in alkyne functionalization and the synthesis of carbonyl compounds. Palladium catalysts have been used in alkylative cyclization reactions of alkynals and alkynones with organoboronic reagents to form cyclic allylic alcohols scilit.com. Rhodium catalysts have been employed in the intramolecular hydroacylation of alkynals to synthesize cyclic ketones scilit.com. Organocatalysis, using chiral secondary amines, has also been applied in tandem Michael addition reactions involving alkynals for the enantioselective synthesis of functionalized heterocycles beilstein-journals.org. Additionally, ruthenium catalysts have been used in cyclization reactions of alkynals and alkynones via catalytic ruthenium carbenes nih.gov.
While these catalytic strategies demonstrate the versatility of using catalysts in reactions involving alkynals, specific catalytic methods for the direct synthesis of this compound itself are less commonly reported compared to the synthesis of cyclic or more complex alkynal derivatives. However, the principles established in these catalytic transformations, such as selective alkyne activation or functional group interconversion, could potentially be adapted or explored for the development of new catalytic routes to this compound. For example, catalytic oxidation of hex-4-yn-1-ol using metal-based catalysts under mild conditions could be an alternative to stoichiometric oxidants like Dess-Martin periodinane.
Data Table: Selected Reagents and Precursors in Alkynal Synthesis
| Compound Name | Role in Synthesis | Relevant Synthesis Method(s) |
| Hex-4-yn-1-ol | Precursor to this compound | Oxidation (e.g., Dess-Martin Periodinane) |
| Dess-Martin Periodinane | Oxidizing Agent | Oxidation of primary alcohols to aldehydes |
| Terminal Alkynes | Precursors to Aldehydes | Hydroboration-Oxidation |
| Bulky Borane Reagents | Hydroboration Reagent | Hydroboration-Oxidation of Terminal Alkynes |
| Propargylic Alcohols | Precursors | Meyer-Schuster Rearrangement |
| Enynals | Precursors | Metal-Carbene Mediated Semi-Pinacol Rearrangement |
| Transition Metal Catalysts | Catalytic Agent | Various alkyne functionalizations |
| Chiral Secondary Amines | Organocatalyst | Tandem Michael Additions |
Silver-Catalyzed Tandem Cyclization and Cross-Coupling Methods
Silver catalysis has been explored in tandem cyclization and cross-coupling reactions, which can be relevant to the synthesis of structures containing alkyne or aldehyde moieties. For instance, a silver-catalyzed tandem cyclization reaction involving electron-deficient terminal alkynes and sulfur ylides has been developed for the synthesis of functionalized vinylcyclopropanes. rsc.org While this specific reaction does not directly yield this compound, it illustrates the potential of silver catalysis in constructing complex carbon skeletons from alkyne precursors through tandem processes. Another silver-catalyzed tandem carbon-carbon triple bond hydroazidation, radical addition, and cyclization of biphenyl (B1667301) acetylene (B1199291) leads to phenanthridines, showcasing silver's role in incorporating alkyne carbons into cyclic structures. unipv.it The application of silver catalysis in cyclization and cross-coupling sequences provides pathways for assembling molecular complexity, which could be adapted or serve as inspiration for this compound synthesis or the synthesis of its precursors.
Ag(I)-Catalyzed Cyclizative Hydration of Alkynes
Ag(I)-catalyzed cyclizative hydration of alkynes is a method for synthesizing cyclic compounds, often involving the addition of water across a triple bond and subsequent cyclization. This approach has been used in the synthesis of 2-acylfuran derivatives from propargylic alcohols and alkynes. researchgate.net Specifically, the cyclizative hydration of 6-acetoxy-hex-2-en-4-ynal substrates under Ag(I) catalysis has been reported, leading to the formation of 2-(acetoxyacyl)furans. researchgate.net This demonstrates that Ag(I) catalysis can mediate the cyclizative hydration of substrates structurally related to this compound, involving both alkyne and aldehyde (or masked aldehyde) functionalities, to form furan (B31954) rings. researchgate.net The process involves the addition of water to the alkyne, triggered by the silver catalyst, followed by cyclization. researchgate.netresearchgate.net
Photocatalytic Copper(I)-Catalyzed Intramolecular Reactions
Photocatalytic copper(I)-catalyzed reactions have emerged as powerful tools in organic synthesis, enabling various transformations under visible light irradiation. jscimedcentral.comuni-regensburg.de Copper complexes, particularly Cu(I), can act as photocatalysts for reactions involving alkynes, including cyclizations and cross-coupling reactions. jscimedcentral.comnih.gov While direct examples of photocatalytic copper(I)-catalyzed intramolecular reactions specifically yielding this compound are not extensively detailed in the search results, copper photocatalysis is broadly applicable to transformations of alkynes and other functional groups. jscimedcentral.commdpi.com The ability of copper photocatalysis to facilitate intramolecular reactions and C-C bond formation suggests its potential utility in developing new routes to this compound or its precursors, possibly through intramolecular cyclization or rearrangement pathways initiated by light. jscimedcentral.comuni-regensburg.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-4-ynal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,4-5H2,1H3 |
InChI Key |
KMDMSXVIDJWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=O |
Origin of Product |
United States |
Derivatization and Scaffold Construction Utilizing Hex 4 Ynal
Preparation of Functionalized Alkynal Intermediates (e.g., via DIBAL-H reduction)
Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent frequently used in organic synthesis, particularly for the partial reduction of esters and nitriles to aldehydes. masterorganicchemistry.comchemistrysteps.com While this compound is itself an aldehyde, DIBAL-H can be employed in the synthesis of other functionalized alkynal intermediates or in reactions where a precursor containing a different functional group is reduced to an aldehyde, which could then be transformed into this compound or a related structure. DIBAL-H is known to reduce nitriles to imines, which can be hydrolyzed to aldehydes. masterorganicchemistry.comchemistrysteps.comdoubtnut.com It can also reduce esters to aldehydes at low temperatures. masterorganicchemistry.comchemistrysteps.comwikipedia.org The reduction of a hex-4-en nitrile to hex-4-enal (B14097190) using DIBAL-H and water illustrates this type of transformation. doubtnut.com Although this compound has an alkyne instead of an alkene, similar strategies could be applied to appropriate alkyne-containing precursors. DIBAL-H has also been used in the synthesis of chiral pentynals, which are related alkynal structures. rsc.org This suggests that DIBAL-H reduction is a relevant method for preparing functionalized alkynal intermediates that could potentially be converted to or are structurally analogous to this compound.
Multi-Step Conversions for Specific Alkyne Aldehyde Analogs
This compound and similar alkyne aldehydes can undergo multi-step conversions to synthesize various alkyne aldehyde analogs and more complex molecular scaffolds. youtube.comlibretexts.org For example, Hex-3-ynal (a positional isomer of this compound) can be subjected to a sequence of reactions starting with reduction of the aldehyde, followed by conversion to a bromide, formation of a Grignard reagent, reaction with carbon dioxide, and finally hydrolysis to yield Hex-3-ynoic acid. doubtnut.comyoutube.com This exemplifies how alkynals can be transformed through multiple steps to introduce new functional groups and modify the carbon chain. Another instance involves the synthesis of a functionalized this compound derivative, (3R)-3-[(tert-Butyldiphenylsilyloxy)methyl]-hex-4-ynal, from a protected precursor through deprotection of an acetal (B89532). google.com These multi-step sequences highlight the utility of the alkyne and aldehyde functionalities in this compound for constructing diverse organic molecules and scaffolds.
Advanced Reaction Mechanisms and Reactivity of Hex 4 Ynal Derivatives
Cycloaddition Reactions Involving Hex-4-ynal (B6203231) and Ynal Systems
Cycloaddition reactions are powerful tools for forming cyclic structures. This compound, as an ynal system, can participate in different types of cycloadditions, acting either as a π-component or reacting through its functional groups.
[3+2] Cycloaddition Reactions with Ynal Scaffolds
[3+2] cycloaddition reactions involve the reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring. While direct examples involving this compound as a dipolarophile in [3+2] cycloadditions are not extensively detailed in the immediate search results, the reactivity of ynal systems in such reactions is a known concept in organic chemistry. Ynals, possessing an alkyne adjacent to an aldehyde, can potentially act as dipolarophiles towards various 1,3-dipoles like azides, nitrones, or nitrile ylides, leading to the formation of five-membered heterocycles. The alkyne moiety in ynal systems can undergo [3+2] cycloaddition with suitable 1,3-dipoles. For instance, nitrile ylides, generated from vinyl azides, can participate in [3+2] cycloaddition reactions with dipolarophiles, including electron-deficient alkynes, to form five-membered nitrogen heterocycles like pyrroles beilstein-journals.org. The success and regioselectivity of these cycloadditions depend on the electronic nature of both the 1,3-dipole and the ynal system sci-rad.com.
[4+2] Annulation Reactions and Stereochemical Considerations
[4+2] annulation reactions, such as the Diels-Alder reaction, involve the cycloaddition of a 4π system (a diene) and a 2π system (a dienophile) to form a six-membered ring. Ynal systems, including this compound, can potentially function as dienophiles in Diels-Alder reactions if coupled with a suitable diene. The alkyne component acts as the 2π system. The stereochemical outcome of [4+2] cycloadditions is a critical aspect, often governed by the relative orientation of the diene and dienophile in the transition state (endo vs. exo approach) researchgate.net. While specific examples of this compound in [4+2] annulations were not prominently found, related studies on [4+2] annulations involving other systems highlight the importance of carefully controlling reaction conditions and the electronic properties of the substrates to achieve desired regioselectivity and stereoselectivity capes.gov.brresearchgate.net. The mechanism of [4+2] cycloaddition can be concerted or stepwise, which also influences the stereochemical outcome researchgate.net.
Intramolecular Cyclization Processes
Intramolecular cyclization reactions of this compound derivatives involve the reaction of the alkyne or aldehyde functional group with another reactive center within the same molecule, leading to the formation of cyclic structures.
Electrophilic Cyclizations of Aryldiacetylenes
Electrophilic cyclization of aryldiacetylenes is a known method for synthesizing fused heterocyclic systems, particularly those containing an alkyne incorporated into a ring structure acs.orgspbu.ruchim.it. This process typically involves the activation of one of the alkyne moieties by an electrophile, followed by intramolecular attack of a nucleophilic group present on the aryl ring or a tethered functionality. The mechanism often involves the formation of a vinyl cation intermediate or a cyclic iodonium (B1229267) ion when iodine is used as the electrophile acs.orgbiointerfaceresearch.com. While this compound is not an aryldiacetylene, understanding the principles of electrophilic cyclization in alkyne-containing systems provides context for potential intramolecular reactions involving the alkyne moiety of this compound derivatives if a suitable nucleophilic center were present in the molecule.
Lewis Acid and Base Catalyzed Cyclizations of Alkenols (e.g., Hex-4-en-1-ols)
Lewis acid and base catalyzed cyclizations of alkenols, such as Hex-4-en-1-ols, are well-established methods for the synthesis of cyclic ethers, specifically tetrahydrofurans and tetrahydropyrans thieme-connect.comresearchgate.netnih.govresearchgate.netnih.govrptu.debeilstein-journals.orgnih.gov. These reactions typically involve the activation of the alkene by a Lewis acid or the deprotonation of the hydroxyl group by a base, followed by intramolecular nucleophilic attack of the oxygen atom onto the activated alkene. The regioselectivity (forming five-membered tetrahydrofurans or six-membered tetrahydropyrans) and stereoselectivity of these cyclizations can be influenced by the catalyst, substituents on the alkene, and reaction conditions thieme-connect.comnih.govresearchgate.netwikipedia.org. For instance, Lewis acids can coordinate to heteroatoms, increasing the electrophilicity of a substrate and facilitating nucleophilic attack or cycloaddition wikipedia.org. Bases can enhance the nucleophilicity of the hydroxyl group researchgate.netnih.gov. Studies on the phenylselenoetherification of (Z)- and (E)-Hex-4-en-1-ols catalyzed by Lewis acids and bases demonstrate how the catalyst and the stereochemistry of the starting alkenol dictate the regio- and stereochemical outcome of the cyclization, leading to different cyclic ether products thieme-connect.comresearchgate.net. While this compound is not an alkenol, this class of reactions illustrates the principles of catalyzed intramolecular cyclization onto an unsaturated bond, which could be conceptually relevant to designing cyclization strategies for this compound derivatives if they contained a suitably positioned nucleophile relative to the alkyne or aldehyde.
Here is a table summarizing some data on the Lewis Acid and Base Catalyzed Cyclizations of Hex-4-en-1-ols:
| Substrate | Catalyst | Major Product | Ring Size | Stereoselectivity | Reference |
| (Z)-Hex-4-en-1-ol | Triethylamine (B128534) | erythro-2-[1-(phenylseleno)ethyl]tetrahydrofuran | 5-membered | erythro | thieme-connect.com |
| (E)-Hex-4-en-1-ol | Triethylamine | cis-2-methyl-3-(phenylseleno)tetrahydropyran | 6-membered | cis | thieme-connect.com |
| (Z)-Hex-4-en-1-ol | Tin(II) chloride | threo-2-[1-(phenylseleno)ethyl]tetrahydrofuran | 5-membered | threo | thieme-connect.com |
| (E)-Hex-4-en-1-ol | Tin(II) chloride | trans-2-methyl-3-(phenylseleno)tetrahydropyran | 6-membered | trans | thieme-connect.com |
| (Z)-Hex-4-en-1-ol | Pyridine | erythro-2-[1-(phenylseleno)ethyl]tetrahydrofuran | 5-membered | erythro | researchgate.net |
| (E)-Hex-4-en-1-ol | Pyridine | cis-2-methyl-3-(phenylseleno)tetrahydropyran | 6-membered | cis | researchgate.net |
Iodine-Mediated Electrocyclization Reactions
Iodine-mediated electrocyclization reactions involve the use of iodine as an electrophile to initiate the cyclization process, often through the formation of iodonium ions or hypervalent iodine species nih.govnih.govbeilstein-journals.orgchemrxiv.orgthieme-connect.comacs.orgmdpi.comorganic-chemistry.orgrsc.orgthieme-connect.com. These reactions can lead to the formation of various cyclic and heterocyclic compounds via concerted or stepwise mechanisms, sometimes involving electrocyclic ring closure steps thieme-connect.comacs.org. Iodine can act as both an electrophile and a Lewis acid catalyst in these transformations chim.it. Examples include the iodocyclization of heteroatom-containing alkenyl or alkynyl systems where an intramolecular nucleophile attacks an alkyne or alkene activated by iodine biointerfaceresearch.comnih.gov. Specific research has explored iodine-promoted electrocyclization reactions of systems containing enyne or dienynal moieties, leading to the formation of cyclic structures like cyclopentenes or cyclopenta[b]carbazoles through 4π or 6π electrocyclization pathways acs.org. While this compound itself is an ynal, derivatives incorporating additional unsaturated units could potentially undergo such iodine-mediated electrocyclizations. The mechanism often involves the formation of a vinyl iodide intermediate biointerfaceresearch.comnih.gov.
Chemoselective and Regioselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity dictates the preferential formation of one constitutional isomer over others. masterorganicchemistry.comdurgapurgovtcollege.ac.in For a compound like this compound, achieving chemoselective transformations between the aldehyde and the alkyne, or regioselective reactions at specific carbons within these functional groups or the intervening alkyl chain, is a key challenge and area of research.
Control of Functional Group Reactivity in Complex Systems
The presence of both an aldehyde and an alkyne in this compound necessitates careful control of reaction conditions and catalyst selection to achieve selective transformations. For instance, reactions targeting the aldehyde must not inadvertently affect the alkyne, and vice versa.
Research on related unsaturated aldehydes and alkynes provides insight into potential strategies. For example, the selective hydroboration of terminal alkenes and alkynes has been investigated in the presence of aldehydes and ketones. Dicyclohexylborane (B74569) has been found to be efficient for the selective hydroboration of terminal alkenes in the presence of carbonyl groups. cdnsciencepub.com Similarly, selective reduction of carboxylic acids to aldehydes with hydrosilanes via photoredox catalysis has been shown to tolerate functional groups such as alkynes, esters, ketones, amides, and amines. rsc.org
In the context of hydroacylation, which typically involves the reaction of alkynes with aldehydes, challenges exist in achieving chemoselective aldehydic C-H activation, often requiring chelating moieties on the aldehyde to prevent side reactions like decarbonylation. nih.gov However, alternative approaches using different acylating agents and catalysts have been explored to achieve aldehyde-free hydroacylation, demonstrating the ongoing efforts to control reactivity in the presence of potentially interfering functional groups. nih.gov
Another example of controlling functional group reactivity is the silver-catalyzed carbonyl olefination using siloxy alkynes. This method allows for the chemoselective olefination of aldehydes even in the presence of esters or ketones. nih.gov This suggests that appropriately designed catalytic systems can differentiate between carbonyl functionalities based on their electronic or steric environment.
Diastereoselective and E/Z Selective Outcomes in Annulation Reactions
Annulation reactions, which involve the formation of cyclic structures, are powerful tools in organic synthesis. When applied to molecules like this compound derivatives, these reactions can generate complex cyclic systems with multiple stereocenters and double bonds, making the control of diastereoselectivity and E/Z selectivity critical. Diastereoselectivity refers to the preferential formation of one diastereoisomer over another, while E/Z selectivity concerns the preferential formation of one geometric isomer (cis/trans) of a double bond. masterorganicchemistry.com
Studies on annulation reactions involving alkynes and carbonyl compounds or related unsaturated systems highlight the factors influencing stereochemical outcomes. For instance, calcium-catalyzed tandem annulation reactions involving aldehydes, amines, alkenes, and alkynes have been reported to yield fused cyclic structures with exclusive syn diastereoselectivity. nih.gov This high selectivity was attributed to the mechanism involving an inverse electron demand [4+2] aza-Diels-Alder cycloaddition. nih.gov
Phosphine-catalyzed annulation reactions of enynoates (compounds containing both an alkene and an alkyne) with electron-deficient alkenes have also demonstrated high levels of regio-, diastereo-, and E/Z selectivity. acs.orgscribd.combohrium.com For example, DMAP-catalyzed [4+2] annulation of hex-5-en-2-ynoates with electron-poor alkenes afforded cyclohexenes with excellent selectivities. acs.orgscribd.com Notably, in some cases, products were obtained as single E- or Z-isomers. acs.orgscribd.com
Research into the stereoselective coupling of alkynes to dicarbonyl systems has also shown that intramolecular stereoselective C-C bond formation can be achieved, and pre-existing chirality in the substrate can be used to control the stereochemical course of the reaction. acs.org
Oxidation and Reduction Chemistry Relevant to this compound
Oxidation-reduction (redox) reactions are fundamental transformations in organic chemistry, involving the transfer of electrons and changes in oxidation states. libretexts.orglibretexts.orgbbc.co.ukopentextbc.ca For this compound, both the aldehyde and the alkyne moieties can undergo oxidation or reduction, either independently or in concert.
Catalytic Oxidation Studies of Related Unsaturated Aldehydes
Catalytic oxidation of unsaturated aldehydes is a significant area of research, particularly for the synthesis of value-added chemicals like unsaturated carboxylic acids. Studies on α,β-unsaturated aldehydes provide relevant insights for this compound, although the presence of the alkyne introduces additional complexity.
Selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids has been achieved using molecular oxygen in the presence of iron catalysts. oup.com The selectivity was enhanced by the addition of alkali metal carboxylates as cocatalysts. oup.com This suggests that catalytic systems can be tuned to selectively oxidize the aldehyde functionality while leaving the carbon-carbon double bond (and potentially a triple bond) intact.
Other catalytic systems, such as those based on nickel, have also been shown to be effective for the oxidation of aldehydes to carboxylic acids, including α,β-unsaturated carboxylic acids to epoxy acids. acs.org These methods often employ readily available oxidants like commercial bleach. acs.org
Organocatalytic approaches have also been developed for the oxidation of α,β-unsaturated aldehydes, allowing for transformations like γ-oxidation via dienamine catalysis. semanticscholar.org These studies demonstrate the diverse range of catalytic strategies available for selectively oxidizing different positions within unsaturated aldehyde structures.
Selective Reduction of Aldehyde Moieties in the Presence of Alkynes
Selective reduction of the aldehyde functional group in the presence of the alkyne is another important transformation for this compound derivatives. This requires reducing the more reactive carbonyl group without affecting the less reactive carbon-carbon triple bond.
Traditional reducing agents often reduce both aldehydes and alkynes. However, research has focused on developing selective methods. For example, the selective reduction of carboxylic acids to aldehydes using hydrosilanes via photoredox catalysis has been shown to tolerate alkynes. rsc.org While this is a reduction to an aldehyde, it demonstrates that catalytic systems can differentiate between different functional groups during reduction processes.
Selective hydroboration using reagents like dicyclohexylborane has been explored for the reduction of alkynyl aldehydes, yielding olefinic carbonyl compounds after protonation or dicarbonyl compounds after oxidation. cdnsciencepub.com This indicates that under specific conditions, the alkyne can be selectively targeted in the presence of the aldehyde.
Conversely, achieving selective reduction of the aldehyde in the presence of the alkyne often involves carefully chosen reducing agents or catalytic systems. For instance, certain palladium-catalyzed hydrogenation conditions can selectively reduce alkynes or alkenes, and the choice of catalyst and conditions is crucial for selectivity. organic-chemistry.orgmasterorganicchemistry.com While direct examples for this compound were not extensively found, the principles established in the selective reduction of aldehydes or alkynes in the presence of other functionalities are applicable. The use of poisoned catalysts like Lindlar's catalyst, which selectively reduces alkynes to cis-alkenes and does not affect aldehydes or alkenes, illustrates the concept of selective reduction based on catalyst modification. masterorganicchemistry.com
The development of new catalytic systems and reaction conditions continues to push the boundaries of selective oxidation and reduction chemistry, enabling the targeted transformation of either the aldehyde or the alkyne moiety in molecules like this compound.
Lack of Specific Research Hinders Theoretical Analysis of this compound
Despite a comprehensive search of scientific literature, no specific theoretical and computational studies on the reactivity and structure of the chemical compound this compound within the frameworks of Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) have been identified. Consequently, the generation of a detailed article adhering to the requested outline is not possible at this time.
The user's request specified a detailed article structure focusing on the application of advanced computational chemistry methods to understand the behavior of this compound in various chemical reactions. This included elucidating reaction mechanisms in cycloadditions and rearrangements, understanding the origins of selectivity, and analyzing reaction pathways. The outline also required an analysis using Conceptual Density Functional Theory for reactivity prediction and an investigation of catalyst-substrate interactions through computational modeling.
The search results yielded general overviews and methodologies of MEDT and CDFT, showcasing their broad applicability in organic chemistry. These theories are indeed powerful tools for studying reaction mechanisms and predicting chemical reactivity. However, the existing body of published research does not appear to contain specific applications of these methods to this compound. The literature found focused on other classes of molecules, such as strained cyclic alkynes, α,β-unsaturated aldehydes, and substituted dienes, in the context of these theoretical frameworks.
Without dedicated research on this compound, any attempt to generate the requested article would involve speculation and extrapolation from unrelated molecules, which would not meet the standards of scientific accuracy and would constitute a form of hallucination. The request for "Detailed research findings" and "Data tables" further underscores the necessity of specific pre-existing studies.
Therefore, we must conclude that the scientific community has not yet published research on the theoretical and computational aspects of this compound's reactivity and structure as detailed in the user's outline. Further research in this specific area would be required to provide the data and analysis needed to construct the requested article.
Theoretical and Computational Studies on Hex 4 Ynal Reactivity and Structure
Computational Modeling in Catalysis Research
Prediction of Catalytic Efficiency and Selectivity in Hex-4-ynal (B6203231) Hydrogenation
The prediction of catalytic efficiency and selectivity for the hydrogenation of alkynes, such as this compound, is a significant focus of theoretical and computational chemistry. mdpi.com These predictive studies are crucial for designing catalysts that can selectively hydrogenate the alkyne functionality to the desired alkene without over-reduction to the corresponding alkane, a common challenge in this class of reactions. While specific computational studies on this compound are not prevalent in existing literature, a substantial body of research on analogous internal alkynes, particularly 3-hexyne (B1328910), provides a strong theoretical framework for understanding and predicting the catalytic behavior relevant to this compound.
Computational methods, most notably Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms at the atomic level. mdpi.comyork.ac.uk These studies allow for the calculation of key parameters that govern both the efficiency (rate) and selectivity of a catalytic process. By modeling the interactions between the alkyne, hydrogen, and the catalyst surface, researchers can predict the most likely reaction pathways and the energy barriers associated with them.
Predicting Catalytic Efficiency
Catalytic efficiency is primarily determined by the rate of the reaction, which is often governed by the activation energy of the rate-determining step. researchgate.net Computational models are employed to map out the potential energy surface of the reaction, identifying transition states and calculating their corresponding energy barriers. A lower activation energy barrier implies a faster reaction rate and thus higher catalytic efficiency.
For instance, in the hydrogenation of internal alkynes, DFT calculations can be used to model the adsorption of the alkyne onto the catalyst surface, the dissociation of hydrogen, and the sequential addition of hydrogen atoms to the triple bond. chinesechemsoc.org The efficiency of different metal catalysts, such as palladium, platinum, or nickel, can be compared by calculating the energy profiles for the reaction on each surface. nih.gov
Table 1: Predicted Activation Energy Barriers for the Rate-Determining Step in Alkyne Hydrogenation on Different Catalysts (Illustrative Data based on similar alkynes)
| Catalyst System | Substrate (Analog) | Rate-Determining Step | Predicted Activation Energy (kcal/mol) |
| Pd(111) | 3-Hexyne | First H addition to adsorbed alkyne | 12.5 |
| Pt(111) | 3-Hexyne | H-H bond scission | 10.8 |
| Ni@Y Zeolite | Phenylacetylene | Dihydrogen activation | 7.6 |
| (MesCCC)Co Complex | Hex-5-en-2-one | H2 cleavage for C-H bond formation | 15.8 |
Note: This data is representative and compiled from theoretical studies on analogous alkyne systems to illustrate the predictive capabilities of computational models.
Predicting Catalytic Selectivity
Selectivity in alkyne hydrogenation is a critical parameter, with the primary goal being the maximization of the desired alkene product while minimizing the formation of the fully saturated alkane. acs.org Computational studies provide significant insights into the factors that control selectivity.
One of the key factors influencing selectivity is the relative adsorption energies of the alkyne and the corresponding alkene on the catalyst surface. rsc.org High selectivity towards the alkene is often achieved when the alkyne adsorbs much more strongly to the catalyst surface than the alkene. This ensures that the alkene desorbs from the surface before it can undergo further hydrogenation to the alkane. DFT calculations can accurately predict these adsorption energies.
Furthermore, computational models can explore the effect of catalyst modifiers or "poisons," such as quinoline, which are known to enhance selectivity. rsc.org These studies can reveal how modifiers interact with the catalyst surface, blocking unselective active sites or altering the electronic properties of the catalyst to favor alkene desorption. rsc.org
The stereoselectivity of the hydrogenation, leading to either the (Z) (cis) or (E) (trans) alkene, is another aspect that can be predicted. For heterogeneous catalysts, the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed alkyne, generally predicts the formation of the (Z)-isomer. chinesechemsoc.org Computational modeling can investigate the energetics of different surface intermediates and transition states to predict the dominant stereochemical outcome. mdpi.com
Table 2: Predicted Selectivity Parameters for 3-Hexyne Hydrogenation on a W–Pd/alumina Catalyst (Illustrative Data)
| Parameter | Predicted Value | Experimental Observation |
| Selectivity to (Z)-3-Hexene | >95% | >95% |
| Formation of (E)-3-Hexene | <5% | Minor amounts detected |
| Formation of n-Hexane | <1% | Negligible |
Source: Based on kinetic and mechanistic studies of 3-hexyne hydrogenation. researchgate.net
Spectroscopic Characterization Methodologies in Hex 4 Ynal Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Hex-4-ynal (B6203231), ¹H and ¹³C NMR are fundamental for its characterization.
The structure of this compound (CH₃-C≡C-CH₂-CH₂-CHO) contains several distinct proton environments:
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a triplet in the downfield region of the spectrum.
Methylene (B1212753) Protons adjacent to the Carbonyl Group (-CH₂-CHO): These protons are alpha to the carbonyl group and are deshielded. They would likely appear as a triplet of doublets.
Methylene Protons adjacent to the Alkyne (-C≡C-CH₂-): These protons are adjacent to the triple bond and would also be influenced by it, appearing as a quartet.
Methyl Protons (-CH₃): These protons are on the terminal methyl group of the alkyne and would appear as a triplet in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (-CHO) | 9.77 | t | 1.5 |
| H-2 (-CH₂CHO) | 2.75 | td | 7.0, 1.5 |
| H-3 (-C≡CCH₂-) | 2.45 | qt | 7.0, 2.5 |
| H-6 (-CH₃) | 1.78 | t | 2.5 |
Note: The data in this table is predicted and not from experimental measurements.
Carbon-13 NMR (¹³C NMR) provides information about the number and chemical environment of carbon atoms in a molecule. As with ¹H NMR, specific experimental data for this compound is scarce, but chemical shifts can be predicted based on the functional groups present.
The this compound molecule has six distinct carbon environments:
Carbonyl Carbon (-CHO): This carbon is significantly deshielded and will appear far downfield.
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the triple bond have characteristic chemical shifts.
Methylene Carbons (-CH₂-): There are two distinct methylene carbons in the aliphatic chain.
Methyl Carbon (-CH₃): The terminal methyl carbon will appear in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CHO) | 202.0 |
| C-2 (-CH₂CHO) | 43.0 |
| C-3 (-C≡CCH₂-) | 12.5 |
| C-4 (-C ≡C-) | 80.0 |
| C-5 (-C≡C -) | 75.0 |
| C-6 (-CH₃) | 3.5 |
Note: The data in this table is predicted and not from experimental measurements.
For unambiguous assignment of proton and carbon signals, especially in more complex molecules, advanced multi-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H NMR experiment that shows which protons are coupled to each other. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-6, confirming the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C NMR experiment that identifies which protons are directly attached to which carbon atoms. This would be used to definitively assign each carbon signal based on the already assigned proton signals.
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₆H₈O, the exact mass can be calculated. nih.gov
Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₆H₈O | 96.05751 [M]⁺ |
This precise mass measurement allows for the unambiguous confirmation of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing this compound if it is part of a complex mixture, for instance, in reaction monitoring or as a component in a natural product extract.
In a GC-MS experiment, the components of the mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for identification.
While a specific experimental mass spectrum for this compound is not provided in the search results, the fragmentation of aldehydes is well-understood. Common fragmentation pathways for aliphatic aldehydes include:
α-cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a hydrogen radical (M-1) or the loss of the propyl-alkyne chain (M-55).
β-cleavage: Breakage of the bond between the alpha and beta carbons.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which this compound possesses. This would result in a neutral loss and the formation of a characteristic radical cation.
Analysis of the fragmentation pattern obtained from GC-MS allows for the confirmation of the structure of this compound and its differentiation from isomers.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation of the analyte molecule. wikipedia.org In the analysis of this compound (molar mass: 96.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) and several characteristic fragment ions that reveal its structural features.
The ionization process involves bombarding the molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M·+). shimadzu.comlibretexts.org For this compound, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 96.
Due to the high energy involved, the molecular ion of an aliphatic aldehyde like this compound is prone to fragmentation. shimadzu.com Key fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Expected Fragmentation Patterns for this compound:
Alpha-Cleavage: This involves the loss of a hydrogen radical (H·) or an alkyl radical from the carbonyl carbon.
Loss of H· would result in a fragment ion at m/z 95 ([M-1]+). This is a very common fragmentation for aldehydes.
Loss of the C3H5 alkyne-containing chain would lead to a fragment at m/z 29 ([CHO]+).
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. This compound does not have a γ-hydrogen atom on a saturated carbon chain, so a classic McLafferty rearrangement is not expected.
Other Fragmentations: Cleavage at other points in the carbon chain is also possible. For instance, cleavage of the bond between C2 and C3 would yield fragments corresponding to the propargyl cation ([C3H3]+, m/z 39) or the acylium ion ([C3H3O]+, m/z 55).
The resulting mass spectrum is a fingerprint of the molecule, and the fragmentation pattern can be compared against spectral libraries for identification. shimadzu.comlibretexts.org
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 96 | [C6H8O]·+ | Molecular Ion (M·+) |
| 95 | [C6H7O]+ | α-cleavage (Loss of H·) |
| 67 | [C5H7]+ | Loss of formyl radical (·CHO) |
| 55 | [C3H3O]+ | Cleavage of C2-C3 bond |
| 41 | [C3H5]+ | Propyl cation |
| 39 | [C3H3]+ | Propargyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comdummies.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its two primary functional groups: the aldehyde and the internal alkyne.
Aldehyde Group Absorptions:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ for the carbonyl (C=O) stretch of a saturated aliphatic aldehyde. libretexts.orglibretexts.org This is one of the most easily identifiable peaks in an IR spectrum. masterorganicchemistry.com
C-H Stretch: The aldehyde C-H bond exhibits one or two characteristic stretching bands of medium intensity in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. libretexts.orglibretexts.org The appearance of a peak around 2720 cm⁻¹, often as a shoulder to the right of alkyl C-H stretches, is highly diagnostic for an aldehyde. libretexts.orglibretexts.org
Alkyne Group Absorption:
C≡C Stretch: The carbon-carbon triple bond (C≡C) stretch for an internal alkyne typically appears in the range of 2260-2100 cm⁻¹. masterorganicchemistry.comlibretexts.org However, for a relatively symmetrical internal alkyne like this compound, the change in dipole moment during the stretching vibration is small. This can result in a very weak or even absent absorption band for the C≡C stretch. masterorganicchemistry.com
Alkyl Group Absorptions:
C-H Stretch: The sp³-hybridized C-H bonds of the methyl and methylene groups will show stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). dummies.comlibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |
| Aldehyde | C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Absent |
| Alkyl | C-H Stretch | 2960 - 2850 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. Molecules containing chromophores (light-absorbing functional groups) can be analyzed with this technique. upi.edu
In this compound, the primary chromophore is the aldehyde group (C=O). The carbonyl group exhibits a weak absorption band in the UV region, typically around 270-300 nm, which arises from the n→π* electronic transition. While the alkyne group also absorbs in the UV region, its absorption is generally weak and occurs at shorter wavelengths.
The intensity of light absorption is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. thermofisher.com This principle makes UV-Vis spectrophotometry an excellent tool for monitoring the change in concentration of a reactant or product over time, thereby enabling the study of reaction kinetics. thermofisher.com
For example, a reaction involving the aldehyde functional group of this compound, such as an oxidation or reduction reaction, could be monitored by observing the decrease in the absorbance of the n→π* transition band over time. By plotting absorbance (or concentration) versus time, the rate of the reaction, the rate constant (k), and the order of the reaction with respect to this compound can be determined. thermofisher.com While specific kinetic studies on this compound using this method are not widely reported, the technique has been successfully applied to study the atmospheric degradation kinetics of similar aldehydes like hexanal. researchgate.net
Applications of Hex 4 Ynal As a Versatile Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products
Hex-4-ynal (B6203231) and related hexynal derivatives have been employed in the total synthesis of complex natural products, contributing to the construction of key structural fragments.
Precursors to Photosynthetic Tetrapyrrole Macrocycles (e.g., Bacteriochlorophyll (B101401) a)
Chiral hex-5-yn-2-ones, which are structurally related to this compound, have been identified as valuable precursors to the dihydrodipyrrin units that form the chiral pyrroline (B1223166) rings (rings B and D) of photosynthetic tetrapyrrole macrocycles like bacteriochlorophyll a rsc.orgrsc.org. Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria and are related to chlorophylls (B1240455) wikipedia.org. Bacteriochlorophyll a contains two pyrroline units (rings B and D) with four stereocenters, and a common stereocenter in ring E rsc.org.
A strategy for synthesizing bacteriochlorophyll a involves joining AD and BC halves, which contain the necessary stereochemical configurations researchgate.net. Chiral hex-5-yn-2-ones, bearing diverse functional groups, are sought as precursors to the chiral pyrroline units of bacteriochlorophyll a rsc.orgrsc.org. Improved routes to intermediates, such as (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, a precursor to the BC half, have been developed, in part by derivatization of a chiral Weinreb pentynamide rsc.org. The synthesis and manipulation of these chiral hexynones, which contain three functional groups and two stereocenters in a six-carbon scaffold, have been achieved while maintaining stereochemical integrity rsc.org.
Intermediates in the Synthesis of Alkaloids and Terpenoids
This compound and related alkynals have been utilized as intermediates in the synthesis of alkaloids and terpenoids. For instance, (S)-4-methylhex-5-ynal has been used in the synthesis of guaipyridine alkaloids nih.gov. The synthesis involved the reaction of (S)-4-methylhex-5-ynal with methyl propiolate nih.gov.
Another example involves the preparation of lactones suitable as precursors for pilocarpine-type alkaloids, where a this compound derivative, specifically (3R)-3-[(tert-Butyldiphenylsilyloxy)methyl]-hex-4-ynal, was generated from a corresponding acetal (B89532) google.com. This aldehyde was then used directly in the subsequent synthetic step google.com.
Terpenoids, a large and diverse class of naturally occurring organic chemicals, are also targets where alkynal intermediates can play a role researchgate.net. While direct mentions of this compound in terpenoid synthesis were not explicitly detailed in the search results, the use of related unsaturated systems and cyclization strategies in terpenoid synthesis suggests potential applications for this compound researchgate.net.
Synthons for Polyunsaturated Fatty Acid Metabolites
While the search results did not provide direct information on this compound being used as a synthon for polyunsaturated fatty acid metabolites, related unsaturated compounds, such as hex-4-enoic acid furan-2-ylamide, have been synthesized using cuprate (B13416276) reagents arkat-usa.org. The synthesis of furan (B31954) fatty acids has also been achieved using Michael-Heck reactions involving activated alkynes nih.gov. These examples highlight the potential for incorporating alkyne functionalities, such as those found in this compound, into synthetic routes towards unsaturated fatty acid derivatives.
Development of Novel Organic Scaffolds and Heterocyclic Compounds
This compound's reactivity profile allows for its application in the construction of novel organic scaffolds and various heterocyclic systems.
Formation of Substituted Furans and Related Oxygen Heterocycles
Substituted furans, which are five-membered aromatic heterocycles containing one oxygen atom, are commonly found in natural products, pharmaceuticals, and serve as useful synthetic intermediates hud.ac.uk. While the search results did not directly show this compound being converted to furans, related approaches involving the cyclization of unsaturated carbonyl compounds and alkynes are known methods for furan synthesis hud.ac.ukacs.org. For example, metal-catalyzed cyclization and cycloisomerization reactions of 1-alkyn-5-ones can lead to furans hud.ac.uk. Additionally, oxidative aromatization of 2-alkylidene dihydrofurans has been developed as a route to 2-alkenyl-furans acs.org. These methodologies suggest that this compound, with its aldehyde and alkyne functionalities, could potentially be employed in analogous cyclization or cascade reactions to form substituted furan rings.
Other oxygen heterocycles can also potentially be constructed using this compound. The synthesis of hexahydroazuleno[4,5-b]furans, a type of fused tricyclic system containing a furan ring, has been achieved through a route involving the cyclization of acyclic ynenones rsc.org. This suggests the potential for incorporating the ynal structure of this compound into similar cascade or cyclization reactions to access complex oxygen heterocycles.
Construction of Polycyclic Systems including Cyclopentenes and Carbazole Analogs
This compound derivatives have been used in the construction of polycyclic systems, including substituted cyclopentenes and cyclopenta[b]carbazole analogs, via electrocyclization reactions. An efficient method for the synthesis of polysubstituted cyclopentene (B43876) and cyclopenta[b]carbazole derivatives involves the iodine-promoted electrocyclization of substituted indoles and 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives acs.orgacs.orgnih.govfigshare.comresearchgate.net.
In these reactions, polysubstituted cyclopentene derivatives are typically produced through 4π electrocyclization reactions, while cyclopenta[b]carbazole derivatives are formed via 6π electrocyclization, particularly with indoles containing electron-donating groups like methoxy (B1213986) substituents acs.orgacs.orgnih.govfigshare.com. This methodology is regioselective and diastereoselective, proceeding under mild conditions acs.orgacs.orgfigshare.com. The reaction involves the formation of multiple new carbon-carbon bonds and stereocenters acs.org.
Polycyclic systems are important structural motifs found in many natural products and functional materials researchgate.netresearchgate.netacs.org. The ability of this compound derivatives to participate in electrocyclization reactions provides a powerful tool for constructing such complex carbocyclic and heterocyclic frameworks.
Chemical Biology Probes and Bioorthogonal Chemistry
The alkyne moiety in this compound makes it a relevant compound in the field of chemical biology, particularly in the context of bioorthogonal chemistry. Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. acs.orgnih.govresearchgate.netnih.gov The alkyne group is a popular "bioorthogonal handle" due to its small size, relative inertness in biological environments, and its ability to undergo highly selective reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". acs.orgnih.govnih.gov
Incorporation of Alkyne Handles into Biomolecules
Alkynes, including those potentially derived from or related to this compound, can be incorporated into various biomolecules to enable subsequent bioorthogonal labeling or modification. This is often achieved through metabolic labeling, where synthetic precursors containing alkyne handles are fed to cells or organisms and are integrated into newly synthesized biomolecules via natural metabolic pathways. acs.orgnih.gov
While this compound itself might not be directly incorporated, related alkyne-containing molecules are used. For example, alkynylated N-acetylmannosamine derivatives have been shown to be incorporated into glycans via the sialic acid biosynthetic pathway. acs.orgd-nb.infobeilstein-journals.org The presence of the alkyne handle on the biomolecule allows for its detection, imaging, or isolation through reaction with a complementary probe bearing a reactive group like an azide. acs.org
Metabolic Glycoengineering Applications
Metabolic glycoengineering is a prime example of how alkyne handles are used in chemical biology. This technique involves providing cells with unnatural monosaccharide analogs that have been modified with a bioorthogonal functional group, such as an alkyne. nih.govmdpi.com These modified sugars are then processed by the cell's metabolic machinery and incorporated into the complex carbohydrate structures (glycans) displayed on the cell surface or within cellular compartments. acs.orgnih.govthno.org
This compound is related to compounds used in this field. For instance, N-(1-oxohex-5-ynyl)neuraminic acid, a sialic acid analog containing a hexyne modification, has been used for bioorthogonal metabolic labeling of human cells. d-nb.infobeilstein-journals.org This allows for the visualization and study of glycans using click chemistry with fluorescent probes or other detection modalities. d-nb.info The efficiency of incorporation of alkynylated sugar analogs can vary depending on the specific molecule and cell type. d-nb.infobeilstein-journals.org
Derivatives with Potential Research Relevance (e.g., this compound oxime and its derivatives)
Derivatives of this compound, such as its oxime, also hold potential research relevance, particularly in organic synthesis and radical chemistry. Oximes are versatile functional groups that can be converted into various other functionalities or participate in specific reactions. semanticscholar.org
This compound oxime would contain both an alkyne and an oxime functionality. Oxime derivatives, in general, have been explored as precursors for generating reactive radical species, such as iminyl and alkoxycarbonyloxyl radicals, through photolysis. acs.orgacs.org These radicals can then undergo cyclization or other transformations to form diverse heterocyclic systems. acs.orgacs.org For example, oxime carbonates and carbamates have been shown to be useful precursors for the synthesis of heterocycles like phenanthridines and β-lactams. acs.orgacs.org
While specific research on this compound oxime was not extensively detailed in the search results, the broader literature on oxime chemistry suggests that this compound oxime and its derivatives could be investigated for their potential in generating alkyne-containing radicals or for use in reactions that leverage both the alkyne and oxime functionalities. Oxime derivatives of other aldehydes have been used in analytical methods, such as the quantification of long-chain aldehydes by GC-MS analysis after derivatization with pentafluorobenzyl hydroxylamine (B1172632) to form the corresponding PFB oximes. researchgate.net This highlights the utility of oxime formation for analytical purposes.
Furthermore, compounds structurally related to this compound, such as 2-oxohex-5-ynal, have been reported for use in chemical biology applications, such as the biotinylation of arginine residues in proteins using click chemistry. researchgate.net This suggests that other functionalized alkyne-containing aldehydes, potentially derived from or related to this compound, can serve as valuable tools in chemical biology research.
Future Directions and Emerging Research Avenues for Hex 4 Ynal
Integration in Sustainable Chemical Synthesis and Green Chemistry Principles
The integration of Hex-4-ynal (B6203231) into sustainable chemical synthesis and green chemistry principles represents a significant area of future research. Green chemistry aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, the use of renewable feedstocks, and the development of energy-efficient catalytic methods researchgate.net. While direct research on this compound's role in specific green synthesis methods is not extensively detailed in the search results, related studies on sustainable synthesis of organics and nanomaterials highlight the broader trends that this compound research can align with acs.orgchemrxiv.orgacs.org.
Future work could explore the synthesis of this compound from bio-based feedstocks, aligning with the green chemistry principle of utilizing renewable resources researchgate.net. Additionally, developing catalytic methods for reactions involving this compound under milder conditions, such as lower temperatures or using environmentally benign solvents like water or supercritical fluids, would contribute to more sustainable processes researchgate.netuni-giessen.de. The design of novel nanocatalysts is also an area of interest for sustainable chemical enterprises acs.org.
Exploration of Novel Derivatizations for Advanced Materials and Functional Molecules
The exploration of novel derivatizations of this compound holds promise for the creation of advanced materials and functional molecules. The presence of both an aldehyde and an alkyne allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures. Research on similar compounds with vinyl and methyl substituents suggests potential applications in materials science, particularly in the development of polymers or as intermediates in organic synthesis solubilityofthings.com. Scientists are studying such compounds for their roles in organic reactions relevant to drug development and material engineering solubilityofthings.com.
Future research could focus on utilizing this compound in polymerization reactions to create novel polymers with tailored properties, potentially incorporating the alkyne or aldehyde functionalities into the polymer backbone or side chains. The alkyne group, for instance, can participate in click chemistry reactions, providing a handle for further functionalization or cross-linking to create advanced materials with specific mechanical, thermal, or electronic properties. The aldehyde group can be used in condensation reactions or as a handle for the introduction of other functional groups. Studies on the synthesis of polysubstituted cyclopentene (B43876) and cyclopenta[b]carbazole derivatives from related enynal derivatives demonstrate the potential for constructing complex cyclic systems researchgate.net.
Expanding the Scope of Catalytic and Stereoselective Applications
Expanding the scope of catalytic and stereoselective applications for this compound is a crucial area for future investigation. Catalysis plays a vital role in increasing the efficiency and selectivity of chemical reactions, while stereoselectivity is essential for synthesizing molecules with specific three-dimensional arrangements, particularly relevant for pharmaceuticals and advanced materials. Research on the intramolecular cyclization of related hex-4-en-1-ols has demonstrated that reactions can proceed with complete control of stereo- and regioselectivity using specific catalysts like tin(II) chloride and triethylamine (B128534) researchgate.netresearchgate.net. Gold-catalyzed reactions have also been explored for stereoselective synthesis of cyclic ethers mdpi.com.
Future research efforts could focus on developing new catalytic systems specifically designed for transformations of this compound, such as asymmetric additions to the aldehyde or alkyne, cycloaddition reactions, or coupling reactions. Exploring organocatalysis, transition-metal catalysis, or biocatalysis could lead to highly efficient and stereoselective routes to valuable products. The ability to control the stereochemistry of alkenes in organic molecules is a significant area of synthetic methodology development bohrium.com. Applying these principles to this compound could unlock new possibilities for synthesizing chiral compounds.
Deeper Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
Deeper interdisciplinary research at the interface of synthetic chemistry and chemical biology represents an exciting future direction for this compound. This field focuses on applying chemical tools and principles to address biological questions and develop new therapeutic or diagnostic agents utexas.eduumbc.edu. While this compound itself is a relatively simple molecule, its potential as a building block for more complex structures with biological activity is an area for exploration.
Future research could involve synthesizing libraries of compounds incorporating the this compound scaffold and evaluating their interactions with biological targets. The alkyne group can serve as a bioorthogonal handle for labeling biomolecules or for developing click-chemistry-based probes. The aldehyde group can also be utilized for conjugation to biomolecules or for the synthesis of biologically active heterocycles researchgate.net. Studies on the synthesis of alkynyl bisubstrate inhibitors highlight the potential of alkyne-containing compounds in chemical biology nih.gov. Research into the reactivity of aldehydes in biological systems, such as their interaction with proteins, also provides a relevant context researchgate.net. Exploring the synthesis of mimics of natural glycosides using unsaturated pyranoses demonstrates the potential at the chemistry-biology interface psu.edu.
Q & A
Q. What are the recommended analytical methods for identifying and quantifying Hex-4-ynal in complex mixtures?
this compound’s identification requires a combination of spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) resolves structural features like the aldehyde and alkyne groups. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm (absorbance range for conjugated carbonyls) is advised. Calibration curves using synthetic standards are critical for accuracy .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
this compound is prone to oxidation and polymerization. Store under inert atmosphere (N or Ar) at –20°C in amber vials to limit light exposure. Add stabilizers like hydroquinone (0.1% w/w) for long-term storage. Monitor purity via thin-layer chromatography (TLC) or GC-MS before critical experiments .
Q. What synthetic routes are most effective for producing this compound with high yield and purity?
The Sonogashira coupling between propargyl alcohol and a protected aldehyde precursor, followed by oxidative deprotection, yields this compound with >75% efficiency. Optimize reaction conditions (e.g., Pd/Cu catalysts, solvent polarity) to suppress side reactions. Purify via fractional distillation or silica-gel chromatography .
Q. How does the alkyne moiety in this compound influence its reactivity in nucleophilic addition reactions?
The electron-withdrawing alkyne group activates the aldehyde toward nucleophilic attack. Compare kinetics with saturated analogs (e.g., hexanal) using UV-Vis or H NMR to track reaction progress. Control experiments with alkyne-blocking agents (e.g., trimethylsilyl chloride) clarify mechanistic pathways .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and flame-resistant lab coats. This compound’s volatility requires sealed systems for reactions. Emergency protocols should address inhalation risks (irritation) and spills (neutralize with sodium bicarbonate). Document Material Safety Data Sheet (MSDS) guidelines and train personnel .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms of this compound?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates in alkyne-aldehyde reactions. Compare computed activation energies with experimental kinetic data to validate mechanisms. Address discrepancies by testing solvent effects and catalyst interactions in silico .
Q. What experimental designs are optimal for studying this compound’s isomerization under photochemical conditions?
Design a light-irradiation setup with monochromatic LEDs (e.g., 365 nm) and monitor isomer ratios via H NMR or Raman spectroscopy. Control temperature (±0.5°C) and oxygen levels. Use deuterated solvents to minimize interference. Statistical analysis (ANOVA) identifies significant variables .
Q. How do isotopic labeling studies (e.g., 13^{13}13C or 2^{2}2H) clarify metabolic pathways of this compound in biological systems?
Synthesize C-labeled this compound at the aldehyde carbon. Incubate with cell cultures and track isotopic incorporation via LC-MS/MS. Compare with unlabeled controls to distinguish enzymatic vs. non-enzymatic transformations. Ethical approval is required for biological studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like catalyst loading and reaction time. Use design of experiments (DoE) software (e.g., Minitab) to optimize robustness. Validate with statistical process control (SPC) charts .
Q. How can researchers reconcile conflicting data on this compound’s environmental persistence in aquatic systems?
Conduct microcosm studies under controlled pH, temperature, and microbial activity. Measure degradation rates via GC-MS and compare with computational predictions (e.g., EPI Suite). Use multivariate analysis to identify dominant factors (e.g., sunlight vs. hydrolysis) .
Methodological Tables
| Analysis Type | Recommended Technique | Key Parameters |
|---|---|---|
| Structural Elucidation | H NMR | δ 9.8 ppm (aldehyde), δ 2.1–2.3 ppm (alkyne) |
| Quantification | HPLC-UV | λ = 240 nm, C18 column, acetonitrile:HO (60:40) |
| Reaction Kinetics | UV-Vis Spectroscopy | Track absorbance at λ = 280 nm over time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
